2-hydroxy-N-(3,5-dimethylbenzoyl)glycine

Beschreibung

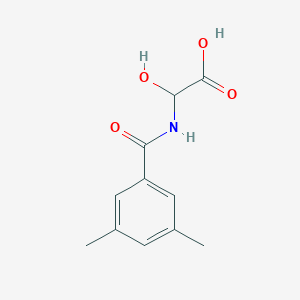

2-Hydroxy-N-(3,5-dimethylbenzoyl)glycine is a glycine derivative featuring a hydroxyl group at the 2-position and a 3,5-dimethylbenzoyl moiety attached to the nitrogen atom. This compound is structurally characterized by its aromatic 3,5-dimethylphenyl group and the presence of both amide and hydroxyl functional groups, which influence its physicochemical and biological properties.

Applications in pharmacological research or as a synthetic intermediate are inferred from structurally related compounds ().

Eigenschaften

CAS-Nummer |

173189-83-8 |

|---|---|

Molekularformel |

C11H13NO4 |

Molekulargewicht |

223.22 g/mol |

IUPAC-Name |

2-[(3,5-dimethylbenzoyl)amino]-2-hydroxyacetic acid |

InChI |

InChI=1S/C11H13NO4/c1-6-3-7(2)5-8(4-6)9(13)12-10(14)11(15)16/h3-5,10,14H,1-2H3,(H,12,13)(H,15,16) |

InChI-Schlüssel |

POECXKASFUHLAP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |

Kanonische SMILES |

CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |

Synonyme |

Acetic acid, [(3,5-dimethylbenzoyl)amino]hydroxy- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylsticin can be synthesized through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the kavalactone structure. The synthetic route may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to produce methylsticin .

Industrial Production Methods

Industrial production of methylsticin often involves the extraction and purification of the compound from the kava plant. The roots of Piper methysticum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using organic solvents such as ethanol or methanol. The extract is concentrated and purified using techniques such as chromatography to isolate methylsticin in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Methylsticin undergoes various chemical reactions, including:

Oxidation: Methylsticin can be oxidized to form quinone derivatives. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of methylsticin can lead to the formation of dihydromethysticin. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Methylsticin can undergo substitution reactions, particularly at the methoxy group. .

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophilic reagents, basic conditions

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Dihydromethysticin

Substitution: Various substituted kavalactones

Wissenschaftliche Forschungsanwendungen

Chemistry: Methylsticin is used as a model compound in the study of kavalactones and their chemical properties.

Biology: It has been shown to inhibit osteoclast formation and activation of NF-κB in lung adenocarcinoma tissue. .

Medicine: Methylsticin has potential therapeutic applications in the treatment of anxiety, inflammation, and neurodegenerative diseases such as Alzheimer’s disease.

Industry: Methylsticin is used in the production of dietary supplements and herbal remedies derived from kava.

Wirkmechanismus

Methylsticin exerts its effects through multiple mechanisms:

Neurotransmitter Modulation: Methylsticin potentiates GABAergic neurotransmission by enhancing ligand binding to gamma-aminobutyric acid A (GABA A) receptors. .

Anti-inflammatory Effects: Methylsticin activates the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.

Enzyme Inhibition: Methylsticin inhibits the activity of cytochrome P450 enzymes, particularly CYP2C9, which is involved in the metabolism of various drugs and toxins.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and biological activities:

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Lipophilicity and Bioactivity

- 3,5-Dimethylbenzoyl Group : The methyl groups in this compound and Compound 25 () increase lipophilicity compared to methoxy- or hydroxyl-substituted analogs (e.g., Rip-D, ). This enhanced lipophilicity may improve cellular uptake, as seen in Compound 25’s anti-HIV activity .

- Hydroxyl vs. Methylsulfonyl Groups: The hydroxyl group in the target compound contrasts with the methylsulfonyl group in N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycine ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.